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Introduction: AGI-134 is a novel, synthetic α-galactosylceramide (α-Gal) glycolipid currently

under investigation as an in situ cancer vaccine. Administered intratumorally, AGI-134 is

designed to trigger a robust, systemic anti-tumor immune response by leveraging the naturally

occurring anti-Gal antibodies present in humans. This document provides a comprehensive

technical overview of AGI-134, detailing its mechanism of action, preclinical and clinical data,

and the experimental protocols utilized in its evaluation.

Core Mechanism of Action
AGI-134's therapeutic strategy revolves around a unique mechanism that transforms the

patient's own tumor into a personalized vaccine.[1] The synthetic glycolipid spontaneously

incorporates into the plasma membrane of cancer cells following intratumoral injection.[1][2]

This "labels" the tumor cells with the α-Gal epitope, a carbohydrate antigen not naturally

expressed in humans.[3] Consequently, the abundant, pre-existing anti-Gal IgM and IgG

antibodies in human serum recognize and bind to these newly presented α-Gal epitopes on the

tumor cells.[3]

This binding event initiates a cascade of immune responses:
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Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM antibodies potently

activates the classical complement pathway, leading to the formation of the Membrane

Attack Complex (MAC) on the cancer cell surface and subsequent cell lysis.

Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies bound to the

tumor cells engage with Fcγ receptors on natural killer (NK) cells and other immune effector

cells, triggering the release of cytotoxic granules and inducing cancer cell death.

Enhanced Phagocytosis and Antigen Presentation: The opsonization of tumor cells with anti-

Gal antibodies and complement proteins enhances their uptake by antigen-presenting cells

(APCs) such as dendritic cells (DCs) and macrophages.

Systemic Anti-Tumor Immunity (Abscopal Effect): Following phagocytosis, APCs process and

present tumor-associated antigens (TAAs) and tumor-specific neoantigens released from the

lysed cancer cells to T cells. This leads to the activation and clonal expansion of tumor-

specific CD8+ cytotoxic T lymphocytes, which can then recognize and eliminate both the

primary, injected tumor and distant, untreated metastases.

This multi-faceted mechanism of action effectively converts the tumor into an in situ,

personalized vaccine, stimulating a systemic and durable anti-tumor immune response.

Preclinical Data Summary
Numerous preclinical studies have demonstrated the efficacy of AGI-134 in murine models of

melanoma. These studies have consistently shown that intratumoral administration of AGI-134

leads to the regression of established primary tumors and the suppression of secondary, distal

tumor growth. Furthermore, a synergistic effect has been observed when AGI-134 is combined

with an anti-PD-1 immune checkpoint inhibitor, suggesting the potential to enhance the efficacy

of current immunotherapies.

In Vitro Efficacy
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Experiment Cell Lines Key Findings Reference

Anti-Gal Antibody

Binding

Human SW480 and

A549 adenocarcinoma

AGI-134 treatment

resulted in a

concentration-

dependent increase in

the binding of human

anti-Gal IgG and IgM

antibodies to the cell

surface.

Complement-

Dependent

Cytotoxicity (CDC)

Human A549 and

SW480

AGI-134 treated cells

were killed when

incubated with normal

human serum (NHS),

with the killing of

SW480 cells

confirmed to be

complement-

dependent. Increased

deposition of

C3b/C3bi and

formation of the MAC

(C5b-C9) was

observed on A549

cells.

Antibody-Dependent

Cellular Cytotoxicity

(ADCC)

Human A549

AGI-134 treatment led

to an increase in

FcγRIIIa activation

and induced NK cell-

mediated ADCC.

Phagocytosis by

APCs

Human A549 and

monocyte-derived

macrophages; Murine

CHO-K1 and CD8α+

dendritic cells

AGI-134-treated

cancer cells were

phagocytosed at a

higher rate by human

macrophages and

murine dendritic cells
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compared to

untreated cells.

Antigen Cross-

Presentation

Murine CHO-K1

expressing ovalbumin

(OVA) and OT-I T cells

Antigens from AGI-

134-treated and lysed

CHO-OVA cells were

cross-presented by

CD8α+ dendritic cells,

leading to the

activation of OVA-

specific OT-I T cells.

In Vivo Efficacy (Melanoma Mouse Models)
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Model Treatment Outcome Reference

B16.F10 Melanoma

Two intratumoral

injections of AGI-134

(1-1.25 mg) 24 hours

apart

Complete tumor

regression in almost

50% of treated mice

versus 24% in

controls. Significant

survival benefit, with

only 23% of treated

mice requiring

euthanasia by day 27

compared to 43% of

controls.

B16.OVA Melanoma

Two intratumoral

injections of AGI-134

(1-1.25 mg) 24 hours

apart

Complete tumor

regression in 67% of

treated mice versus

0% in controls.

Dual-Flank B16F10

Melanoma (Abscopal

Effect)

Single intratumoral

injection of AGI-134

into the primary tumor

Impaired development

of the uninjected,

contralateral tumor.

Contralateral tumors

developed in only

16% of AGI-134-

treated mice

compared to 86% of

PBS-treated mice.

JB/RH Melanoma Intratumoral AGI-134

Similar anti-tumor

effects and a survival

benefit were

observed.

B16F10 Melanoma

with Anti-PD-1

Suboptimal doses of

AGI-134 and anti-PD-

1 antibody

Combination

treatment resulted in

only 6% of mice

developing a distal

tumor, compared to

38% with AGI-134
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alone, 62% with anti-

PD-1 alone, and 77%

in the control group.

Clinical Data Summary
A Phase 1/2a, multicenter, open-label clinical trial (NCT03593226) was conducted to evaluate

the safety, tolerability, and biological activity of AGI-134 in patients with unresectable metastatic

solid tumors.

Phase 1/2a Study Design and Patient Demographics
The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion

phase (Part 2). A total of 38 patients were enrolled, with 5 in Part 1 and 33 in Part 2. The

patient population included individuals with various solid tumors, including melanoma, colon,

breast, and squamous cell carcinoma.

Safety and Tolerability
The study met its primary endpoint, demonstrating that AGI-134 was safe and well-tolerated.

No dose-limiting toxicities were reported in the dose-escalation phase, and the maximum

tolerated dose was not reached. The recommended dose for the expansion phase was

determined to be up to 200mg. Treatment-related adverse events were generally transient and

mostly mild to moderate in severity.

Clinical and Immunological Activity
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Endpoint Result Reference

Best Overall Response

29% of patients (11/38)

achieved stable disease

according to RECIST 1.1

criteria. Notably, 7 of these 11

patients had previously failed

checkpoint inhibitor therapy.

Immune Response Biomarkers

- Most patients showed an

increase in Alpha-Gal

antibodies, indicating

increased overall immune

activity. - 59% (10/17) of

evaluable patients showed an

increase in conventional

dendritic cells (CD11c+

HLADR+). - In injected lesions,

29% (5/17) showed an

increase in T helper cells

(CD3+CD4+) and 35% (6/17)

in cytotoxic T cells

(CD3+CD8+). - In un-injected

lesions, 47% (8/17) showed an

increase in both T helper and

cytotoxic T cells. - Macrophage

(CD68+) infiltration increased

in 24% (4/17) of injected

lesions and 47% (5/17) of un-

injected lesions.

Experimental Protocols
In Vitro Assays
Complement Deposition and Complement-Dependent Cytotoxicity (CDC) Assay
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Cell Preparation: Target cancer cells (e.g., A549) are treated with AGI-134 or a vehicle

control.

Incubation with Serum: Cells are incubated with varying concentrations of pooled normal

human serum (NHS) as a source of complement and anti-Gal antibodies for 10-45 minutes

at 37°C.

Staining: Cells are washed and stained with fluorescently labeled antibodies against

complement components C3b/C3bi or the C5b-9 membrane attack complex (MAC).

Flow Cytometry: Complement deposition is quantified by flow cytometry.

Cytotoxicity Measurement: Cell viability is assessed using a suitable viability kit to determine

the extent of CDC.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Reporter Assay

Target Cell Preparation: A549 cells are incubated with or without 0.5 mg/ml AGI-134 for 1

hour at 37°C and then washed.

Co-culture: Target cells are plated in 96-well plates. Effector cells (e.g., an NK cell line

engineered to express a luciferase reporter upon FcγRIIIa activation) are added at a 10:1

effector-to-target ratio in the presence or absence of purified human anti-Gal IgG (30 µg/mL).

Incubation: The co-culture is incubated for 6 hours at 37°C.

Luciferase Measurement: A luciferase substrate is added, and the relative light units (RLU)

are measured to quantify FcγRIIIa activation.

Phagocytosis Assay

Target Cell Labeling: Target cancer cells (e.g., A549) are labeled with a fluorescent dye such

as CFSE.

Opsonization: Labeled cells are treated with PBS or AGI-134 (500 μg/mL) and then

incubated with or without NHS for opsonization.
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Co-culture with Macrophages: Human monocyte-derived macrophages are co-cultured with

the opsonized target cells.

Flow Cytometry: The percentage of macrophages that have phagocytosed the fluorescently

labeled target cells is determined by flow cytometry.

In Vitro Cross-Presentation Assay

Target Cell Preparation: CHO-K1 cells are engineered to express a model antigen, such as

ovalbumin (OVA), linked to a fluorescent marker.

Induction of Cell Death: The engineered CHO-K1 cells are treated with AGI-134 and NHS to

induce CDC.

Co-culture with Dendritic Cells: The dead CHO-K1 cells are co-cultured with murine CD8α+

dendritic cells (DCs) at varying ratios.

Addition of T cells: OVA-specific OT-I T cells are added to the co-culture.

Measurement of T cell Activation: T cell activation is measured by quantifying the production

of IFNγ in the culture supernatant.

In Vivo Murine Melanoma Model
Animal Model: α1,3-galactosyltransferase knockout (α1,3GT KO) mice, which, like humans,

produce anti-Gal antibodies, are used.

Tumor Induction: B16.F10 or B16.OVA melanoma cells are injected subcutaneously into the

flank of the mice.

Treatment: Once tumors reach a treatable size, they are injected intratumorally with AGI-134

(1-1.25 mg) or a vehicle control. Typically, two injections are administered 24 hours apart.

Monitoring: Tumor growth is monitored for up to 32 days.

Abscopal Effect Model: For studying the abscopal effect, a dual-flank model is used, where

only the primary tumor is treated, and the growth of the untreated, contralateral tumor is

monitored.
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Complement Activation Measurement: To measure in vivo complement activation, tumors are

excised 2 hours after treatment, and the intratumoral concentration of complement fragment

C5a is determined by ELISA.

Visualizations
Signaling Pathway
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Caption: AGI-134 Mechanism of Action Pathway.
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Experimental Workflow: In Vivo Abscopal Effect Study

Study Setup Treatment Phase Monitoring & Analysis

α1,3GT KO Mice
Subcutaneous implantation
of B16.F10 melanoma cells

on both flanks

Allow primary tumor
to reach treatable size

Intratumoral injection of
AGI-134 or PBS

into primary tumor only

Monitor growth of both
primary (injected) and

distal (uninjected) tumors

Endpoint Analysis:
- Tumor Volume
- Survival Rate

- Immune Cell Infiltration

Click to download full resolution via product page

Caption: Workflow for AGI-134 In Vivo Abscopal Effect Study.

Logical Relationship: AGI-134's Path from Preclinical to
Clinical Development
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Caption: AGI-134's Developmental Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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